Hexafluoroacetone sesquihydrate

Vue d'ensemble

Description

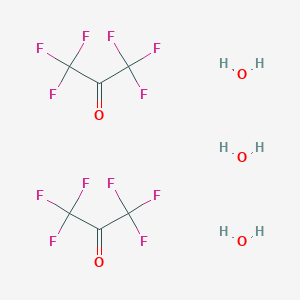

Hexafluoroacetone sesquihydrate is a chemical compound with the formula (CF₃)₂CO·1.5H₂O. It is a hemihydrate of hexafluoropropane-2,2-diol and is commonly encountered as a colorless, hygroscopic, nonflammable, and highly reactive gas characterized by a musty odor . This compound is structurally similar to acetone but exhibits markedly different reactivity due to the presence of fluorine atoms .

Méthodes De Préparation

Hexafluoroacetone sesquihydrate can be synthesized through several methods:

Gas-phase exchange: This method involves the reaction of hexachloroacetone with hydrogen fluoride (HF) to produce hexafluoroacetone, which is then hydrated to form this compound.

Isomerization: Hexafluoropropylene oxide can be isomerized under specific conditions to produce hexafluoroacetone, followed by hydration.

Analyse Des Réactions Chimiques

Hexafluoroacetone sesquihydrate undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Hexafluoroacetone sesquihydrate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of hexafluoroisopropanol, a solvent with advanced properties.

Biology: It is employed in the synthesis of sevoflurane, an inhalation anesthetic drug.

Medicine: This compound is used in the production of pharmaceuticals and other fine chemicals.

Industry: It is utilized in the production of polymethyl methacrylates and polyesters for textile coatings.

Mécanisme D'action

The mechanism of action of hexafluoroacetone sesquihydrate involves its high reactivity due to the presence of fluorine atoms. It acts primarily as an electrophile, reacting vigorously with water to form its hydrate. The compound’s acidic nature allows it to react with metals, generating hydrogen . Additionally, it can form hemiaminals and imines through reactions with ammonia .

Comparaison Avec Des Composés Similaires

Hexafluoroacetone sesquihydrate can be compared with other similar compounds:

Acetone: Structurally similar but less reactive due to the absence of fluorine atoms.

Hexafluoro-2-propanol: Another fluorinated compound used in similar applications but differs in its reactivity and physical properties.

Hexafluoropropylene oxide: A precursor in the synthesis of hexafluoroacetone but differs in its chemical structure and reactivity.

This compound stands out due to its unique combination of high reactivity, acidic nature, and applications in various fields, making it a valuable compound in scientific research and industrial applications.

Activité Biologique

Hexafluoroacetone sesquihydrate (HFAH) is a compound that has garnered attention due to its unique chemical properties and biological activity. This article explores its biological effects, toxicity, and potential applications based on a review of diverse research findings.

Hexafluoroacetone (HFA) is a highly reactive compound, structurally similar to acetone but with significant differences in reactivity due to the presence of fluorine atoms. The sesquihydrate form contains 1.5 moles of water, which influences its behavior in biological systems. HFAH is known to be hygroscopic and acidic, with a pH around 1 when undiluted, contributing to its corrosive nature .

Toxicity and Biological Effects

Acute Toxicity

The acute toxicity of HFAH has been evaluated through various studies. The lethal dose (LD50) for oral administration in rats is approximately 191 mg/kg, while the inhalation lethal concentration (LC50) is reported at 275 ppm over three hours . Dermal exposure also poses risks, with a reported dermal LD50 of 113 mg/kg in rabbits .

Reproductive and Developmental Toxicity

Research indicates that HFAH can have significant reproductive effects. In studies involving pregnant rats exposed to varying concentrations of HFAH, maternal toxicity was not evident; however, there were notable adverse effects on fetal development. Specifically, elevated liver weights were observed in dams at higher concentrations, and reduced fetal weights were recorded, suggesting potential embryolethality . The No Observed Adverse Effect Level (NOAEL) for testicular effects in male rats was determined to be 6.9 mg/m³ (1 ppm), indicating that exposure above this level could lead to testicular atrophy and impaired spermatogenesis .

Skin and Eye Irritation

this compound is classified as a severe skin irritant and can cause serious eye damage upon contact . Studies have shown that direct exposure can lead to chemical burns and significant irritation due to its acidic nature .

Case Study 1: Reproductive Toxicity in Rats

In a controlled study, male and female rats were exposed to HFAH at concentrations of 0, 0.76, 6.9, or 48 mg/m³ during gestational days 7 through 16. The results indicated no maternal toxicity but highlighted adverse developmental outcomes, including reduced fetal weight and increased rates of skeletal variations such as delayed ossification .

Case Study 2: Testicular Atrophy

A separate study focused on the long-term effects of HFAH on male rats revealed that exposure to high concentrations led to severe testicular atrophy after 30 days. Histological evaluations showed significant damage to seminiferous tubules, with recovery being partial even after extended periods post-exposure .

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Acute Toxicity | LD50 (oral): 191 mg/kg; LC50 (inhalation): 275 ppm/3h |

| Reproductive Effects | NOAEL for testicular effects: 6.9 mg/m³; adverse fetal outcomes observed at higher concentrations |

| Skin/Eye Irritation | Severe skin irritant; causes serious eye damage |

| Long-term Exposure Effects | Testicular atrophy observed; partial recovery noted after cessation of exposure |

Propriétés

IUPAC Name |

1,1,1,3,3,3-hexafluoropropan-2-one;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3F6O.3H2O/c2*4-2(5,6)1(10)3(7,8)9;;;/h;;3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIZVCMDJPBJCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)C(F)(F)F.C(=O)(C(F)(F)F)C(F)(F)F.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F12O5 | |

| Record name | HEXAFLUOROACETONE SESQUIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20471 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

684-16-2 (Parent) | |

| Record name | Hexafluoroacetone sesquihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013098390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7025392 | |

| Record name | Hexafluoroacetone sesquihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexafluoroacetone sesquihydrate is a clear colorless liquid. (NTP, 1992) | |

| Record name | HEXAFLUOROACETONE SESQUIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20471 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) | |

| Record name | HEXAFLUOROACETONE SESQUIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20471 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13098-39-0 | |

| Record name | HEXAFLUOROACETONE SESQUIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20471 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexafluoroacetone sesquihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013098390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexafluoroacetone sesquihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3,3,3-hexafluoropropan-2-one;trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAFLUOROACETONE SESQUIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU1NOZ8PS6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.